molecular formula C11H10ClNO3 B13676305 Ethyl 7-chloro-2-oxoindoline-6-carboxylate

Ethyl 7-chloro-2-oxoindoline-6-carboxylate

Cat. No.: B13676305
M. Wt: 239.65 g/mol
InChI Key: FSGAAAINHQBPBN-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 7-chloroindoline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxoindoline-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indoline derivatives, while substitution reactions can produce a range of substituted indoline compounds .

Scientific Research Applications

Ethyl 7-chloro-2-oxoindoline-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxoindoline-6-carboxylate
  • 6-chloro-2-oxoindoline-5-sulfonyl chloride
  • Ethyl 4-azaindole-6-carboxylate

Uniqueness

Ethyl 7-chloro-2-oxoindoline-6-carboxylate is unique due to the presence of the chloro group at the 7-position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 7-chloro-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)7-4-3-6-5-8(14)13-10(6)9(7)12/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

FSGAAAINHQBPBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)Cl

Origin of Product

United States

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